

CCT241161 BRAF inhibitor resistant cells protocol

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Compound Focus: **CCT241161**

Cat. No.: S548106

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CCT241161 Profile & Efficacy Data

The following tables consolidate the quantitative data available for **CCT241161**, including its kinase inhibition profile and performance in cellular and animal models.

Table 1: Biochemical Kinase Inhibition Profile of CCT241161 [1]

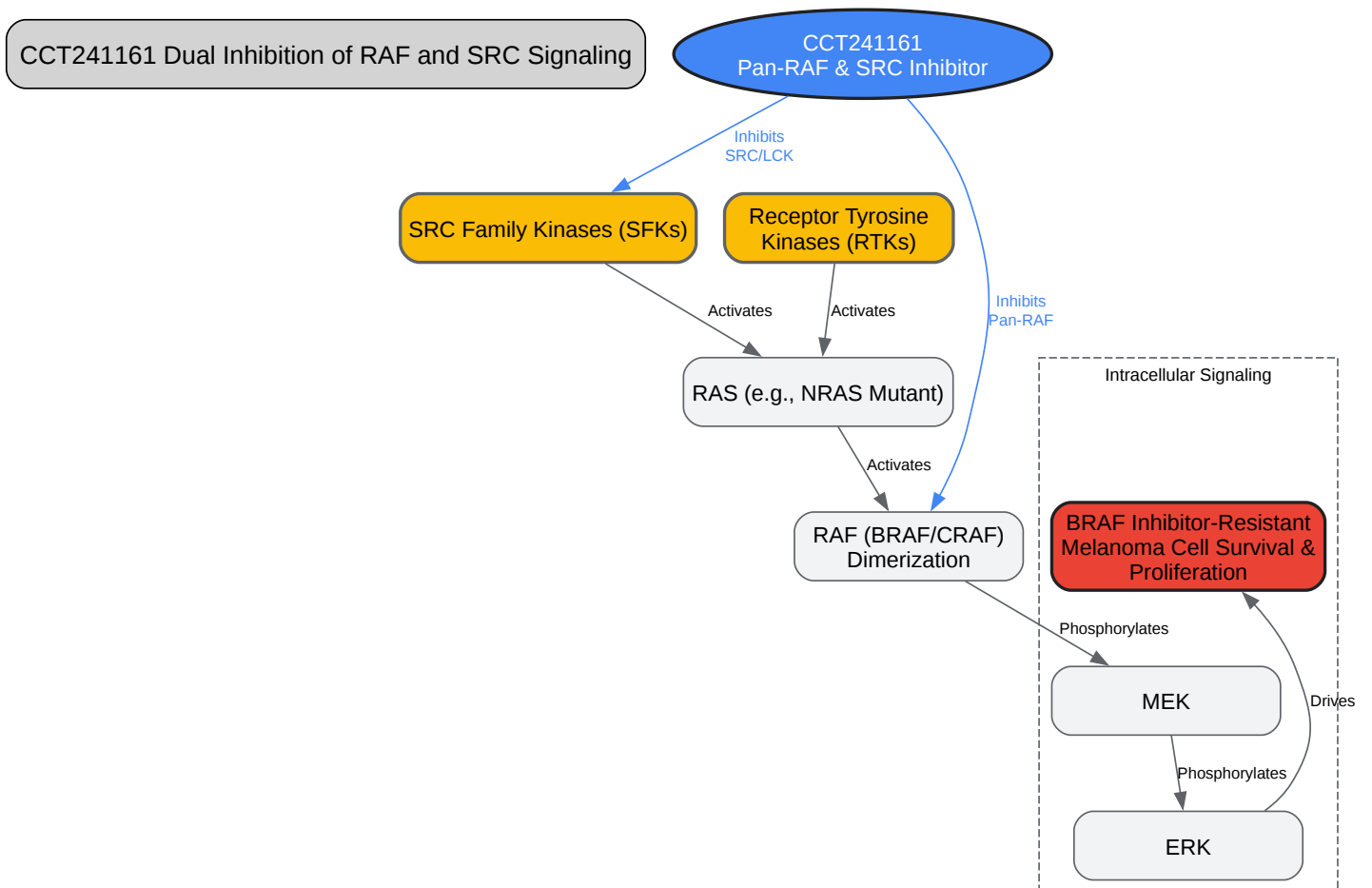
Kinase Target	IC ₅₀ (μM)
BRAF (Wild-Type)	0.252
BRAF (V600E Mutant)	0.015
CRAF	0.006
SRC	0.015
LCK	0.003
MEK1	>10
COT	>10

Table 2: Cellular and In Vivo Efficacy of CCT241161 [1]

Model Type	System / Cell Line	Key Finding
Cellular Efficacy (In Vitro)	WM266.4 (BRAF Mutant)	Inhibited phospho-MEK and phospho-ERK.
	D35 (BRAF/RAS Wild-Type)	Did not inhibit phospho-MEK and phospho-ERK.
	A375 (BRAF Mutant, PLX4720-Resistant)	Inhibited growth of resistant cells.
Animal Efficacy (In Vivo)	PLX4720-Resistant A375 Xenografts	Inhibited tumor growth.
	Patient-Derived Xenografts (PDXs) from patients with intrinsic or acquired Vemurafenib resistance	Effective in inhibiting tumor growth.
Pharmacokinetics	CD-1 Mice (oral dosing, 10 mg/kg/day)	Plasma concentration ~1 μ M at 14 hours; Oral bioavailability ~55%.

Mechanism of Action and Signaling Pathways

CCT241161 is characterized as a "paradox-breaking" pan-RAF inhibitor that also targets SRC-family kinases (SFKs) [1] [2]. Its mechanism can be visualized in the following pathway diagram.



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This dual-targeting mechanism allows **CCT241161** to overcome several common resistance pathways:

- **Prevents Paradoxical ERK Activation:** Unlike first-generation BRAF inhibitors (like vemurafenib), **CCT241161** does not activate the MAPK pathway in RAS-mutant cells [1] [3].
- **Overcomes Resistance from RTK/SFK Signaling:** By directly inhibiting SFKs, it blocks a key bypass pathway that reactivates survival signals in resistant cells [1] [4].
- **Targets NRAS-Mediated Resistance:** Its pan-RAF activity allows it to inhibit signaling downstream of mutant NRAS, which often drives resistance through CRAF [1].

Guide to Developing Experimental Protocols

Since explicit protocols are unavailable, here is a framework to reconstruct them based on the described methodologies [1].

Culturing Resistant Cell Lines

- **Key Cells:** The study used A375 melanoma cells with acquired resistance to the BRAF inhibitor PLX4720, as well as vemurafenib-resistant patient-derived xenograft (PDX) models.
- **Inducing Resistance:** To replicate this, a standard method is to culture a BRAF-mutant cell line (like A375) in progressively increasing concentrations of a BRAF inhibitor (e.g., PLX4720 or vemurafenib) over several months until stable resistance is achieved.

Assessing Target Engagement and Efficacy

- **Western Blot Analysis:** To confirm the compound's mechanism, you would treat resistant cells with **CCT241161** and analyze cell lysates by Western blot. The primary antibodies would target **phospho-MEK**, **phospho-ERK**, and **phospho-SRC** (or other SFK members), alongside total protein levels to confirm inhibition of the intended pathways.
- **Cell Viability/Proliferation Assays:** The research used growth inhibition assays (GI₅₀) to measure cellular sensitivity. You could apply assays like **MTT**, **CellTiter-Glo**, or **colony formation** to determine the potency of **CCT241161** against parental and resistant cells.

In Vivo Efficacy Studies

- **Xenograft Models:** The in vivo data came from studies where mice were implanted with PLX4720-resistant A375 cells or PDX tumors from patients resistant to vemurafenib.
- **Dosing Regimen:** The published study administered **CCT241161 orally at 10 mg/kg per day**.
- **Endpoint Analysis:** Tumor volume was measured regularly. At the end of the study, tumors were harvested for analysis of phospho-ERK and phospho-SRC to confirm pathway suppression.

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References

1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [pmc.ncbi.nlm.nih.gov]
2. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [sciencedirect.com]
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